molecular formula C8H11N3 B13435593 (1-(But-3-yn-1-yl)-1H-pyrazol-4-yl)methanamine

(1-(But-3-yn-1-yl)-1H-pyrazol-4-yl)methanamine

Cat. No.: B13435593
M. Wt: 149.19 g/mol
InChI Key: KUTOPXUTABIUML-UHFFFAOYSA-N
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Description

(1-(But-3-yn-1-yl)-1H-pyrazol-4-yl)methanamine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a but-3-yn-1-yl group attached to the nitrogen atom of a pyrazole ring, with a methanamine group at the 4-position of the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(But-3-yn-1-yl)-1H-pyrazol-4-yl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the But-3-yn-1-yl Group: The but-3-yn-1-yl group can be introduced via a nucleophilic substitution reaction, where an appropriate but-3-yn-1-yl halide reacts with the nitrogen atom of the pyrazole ring.

    Introduction of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction, where a suitable aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-(But-3-yn-1-yl)-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the but-3-yn-1-yl group or the methanamine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.

Scientific Research Applications

(1-(But-3-yn-1-yl)-1H-pyrazol-4-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-(But-3-yn-1-yl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1-(But-3-yn-1-yl)-1H-pyrazol-3-yl)methanamine: Similar structure but with the methanamine group at the 3-position.

    (1-(But-3-yn-1-yl)-1H-pyrazol-5-yl)methanamine: Similar structure but with the methanamine group at the 5-position.

    (1-(But-3-yn-1-yl)-1H-pyrazol-4-yl)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.

Uniqueness

The uniqueness of (1-(But-3-yn-1-yl)-1H-pyrazol-4-yl)methanamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

(1-but-3-ynylpyrazol-4-yl)methanamine

InChI

InChI=1S/C8H11N3/c1-2-3-4-11-7-8(5-9)6-10-11/h1,6-7H,3-5,9H2

InChI Key

KUTOPXUTABIUML-UHFFFAOYSA-N

Canonical SMILES

C#CCCN1C=C(C=N1)CN

Origin of Product

United States

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